molecular formula C15H13BrN2O3S2 B11132806 (3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11132806
M. Wt: 413.3 g/mol
InChI Key: XDHFJJASWSRCIS-QXMHVHEDSA-N
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Description

(3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, a methoxyethyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The resulting thiazolidinone intermediate is then reacted with a brominated indole derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound could yield a sulfoxide or sulfone, while reduction could produce a thioether. Substitution reactions could result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: The compound could be investigated as a potential drug candidate, particularly for diseases where its unique structure might interact with specific biological targets.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of molecular events that lead to the compound’s observed effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    Bromomethyl methyl ether: Contains a bromine atom and an ether group, similar to the methoxyethyl group in the target compound.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.

Uniqueness

What sets (3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one apart from these similar compounds is its complex structure, which includes a thiazolidinone ring and a brominated indole moiety. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C15H13BrN2O3S2

Molecular Weight

413.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13BrN2O3S2/c1-17-10-4-3-8(16)7-9(10)11(13(17)19)12-14(20)18(5-6-21-2)15(22)23-12/h3-4,7H,5-6H2,1-2H3/b12-11-

InChI Key

XDHFJJASWSRCIS-QXMHVHEDSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O

Origin of Product

United States

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